Physicochemical Profile Differentiation
N-(4-(((2,4-Diamino-6-pteridinyl)methyl)amino)phenyl)acetamide exhibits a molecular weight of 324.34 g/mol, which is 130.10 g/mol lower than methotrexate (454.44 g/mol), 116.08 g/mol lower than aminopterin (440.42 g/mol), and 45.09 g/mol lower than the non-classical comparator trimetrexate (369.43 g/mol) [1]. Its computed XLogP of -0.2 is substantially more hydrophilic than trimetrexate (XLogP 2.18) yet more lipophilic than methotrexate (XLogP -2.67), while its topological polar surface area (TPSA) is predicted to be lower than that of classical antifolates (methotrexate TPSA ≈ 210.5 Ų) due to the absence of the dicarboxylic glutamate moiety [1][2]. The compound possesses 4 hydrogen bond donors and 8 hydrogen bond acceptors, compared to 5 donors and 10 acceptors for methotrexate, reflecting the replacement of the glutamic acid carboxyl groups with a single acetamide [1][3].
| Evidence Dimension | Molecular weight; lipophilicity (XLogP); hydrogen bond donor/acceptor counts |
|---|---|
| Target Compound Data | MW = 324.34 g/mol; XLogP = -0.2; HBD = 4; HBA = 8 [1] |
| Comparator Or Baseline | Methotrexate: MW = 454.44 g/mol, XLogP = -2.67 (or -1.85 to 0.268 depending on method), HBD = 5, HBA = 10; Aminopterin: MW = 440.42 g/mol, XLogP ≈ -1.21 to 1.87; Trimetrexate: MW = 369.43 g/mol, XLogP = 2.18, HBD = 3, HBA = 5 [2][3] |
| Quantified Difference | ΔMW vs. methotrexate: -130.10 g/mol; ΔMW vs. trimetrexate: -45.09 g/mol; ΔXLogP vs. trimetrexate: -2.38 log units; ΔXLogP vs. methotrexate: +2.47 log units (using most negative literature value) |
| Conditions | Computed physicochemical properties from PubChem (XLogP3-AA), ChemSpider, and published literature for comparators |
Why This Matters
The intermediate molecular weight and lipophilicity position this compound in a distinct physicochemical space that impacts membrane permeability, solubility, and analytical chromatographic behavior uniquely relative to both classical and non-classical antifolates.
- [1] PubChem. Compound Summary for CID 314660: N-(4-(((2,4-Diamino-6-pteridinyl)methyl)amino)phenyl)acetamide. Computed Properties section: Molecular Weight, XLogP3-AA, Hydrogen Bond Donor Count, Hydrogen Bond Acceptor Count, Rotatable Bond Count. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/314660 (accessed 2026-05-06). View Source
- [2] IUPHAR/BPS Guide to Pharmacology. Trimetrexate ligand page: XLogP, molecular weight, TPSA, rotatable bonds. https://www.guidetoimmunopharmacology.org; PubChem CID 126941 for Methotrexate computed properties; ChemSrc for Aminopterin physical properties (LogP 1.87040). https://www.chemsrc.com (accessed 2026-05-06). View Source
- [3] Wishart, D.S., et al. DrugBank 5.0: Methotrexate entry (DB00563) – physicochemical properties including logP, hydrogen bond donors/acceptors, molecular weight. Nucleic Acids Research, 2018, 46, D1074-D1082. View Source
